Boc-D-Glu-OBzl

Catalog No.
S1768197
CAS No.
34404-30-3
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Glu-OBzl

CAS Number

34404-30-3

Product Name

Boc-D-Glu-OBzl

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N

Synonyms

Boc-D-Glu-OBzl;34404-30-3;Boc-D-glutamicacid1-benzylester;N-Boc-D-GlutamicAcid1-BenzylEster;ST50826231;N-(tert-Butoxycarbonyl)-D-glutamicAcid1-BenzylEster;PubChem12942;1-BenzylN-Boc-D-glutamate;15106_ALDRICH;CHEMBL163796;SCHEMBL2707177;Boc-L-Glutamicacid1-benzylester;15106_FLUKA;CTK3J6194;Boc-D-glutamicacidbenzylester;CVZUKWBYQQYBTF-CYBMUJFWSA-N;MolPort-003-926-647;ACN-S002352;ACT10807;Boc-D-glutamicacida-benzylester;ZINC2390939;ANW-43716;CB-640;AKOS015924138;Boc-D-glutamicacid-alpha-benzylester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1

Boc-D-Glu-OBzl (CAS 34404-30-3) is a regioselectively protected D-glutamic acid derivative featuring an acid-labile N-alpha-tert-butyloxycarbonyl (Boc) group and a hydrogenolysis-sensitive alpha-benzyl ester (OBzl). This precise orthogonal protection scheme leaves the gamma-carboxyl group exclusively free for targeted coupling [1]. It serves as a critical, non-interchangeable building block for the synthesis of gamma-linked D-glutamyl peptides, bacterial peptidoglycan mimetics (such as MurNAc-lipid conjugates), and specialized protease-resistant prodrugs. Its dual orthogonal protection makes it highly suitable for complex solution-phase syntheses and Boc-solid-phase peptide synthesis (Boc-SPPS) workflows where regiocontrol and stereochemical fidelity are paramount [1].

Research Fit

D-enantiomer building block for stereospecific Boc SPPS
Orthogonal protecting groups: Boc (α-amine) and Bzl (γ-carboxyl)
Enables C-terminal elongation with protected γ-carboxyl side chain

Substituting Boc-D-Glu-OBzl with its structural isomer Boc-D-Glu(OBzl)-OH (where the gamma-carboxyl is protected and the alpha-carboxyl is free) fundamentally alters the regiochemistry of subsequent couplings, resulting in alpha-linked rather than the required gamma-linked peptide bonds [1]. Furthermore, replacing the D-enantiomer with the more common L-enantiomer (Boc-L-Glu-OBzl) completely abolishes biological recognition in downstream assays targeting bacterial cell wall biosynthesis, such as Mur ligase or transglycosylase inhibition. Finally, attempting to use Fmoc-based alternatives (e.g., Fmoc-D-Glu-OtBu) requires base-catalyzed deprotection, which can prematurely cleave base-labile lipid or carbohydrate moieties often present in complex glycoconjugate syntheses [1].

Substitution Risk

Enantiomer mismatch
L-enantiomer (CAS 30924-93-7) may disrupt peptide stereochemistry and biological function.
Protection strategy mismatch
Boc-D-Glu(OBzl)-OH (CAS 35793-73-8) has free γ-carboxyl, altering synthetic route and side-chain modification potential.

Regioselective Gamma-Peptide Bond Formation vs. Non-Selective Glutamate Precursors

For the synthesis of bacterial peptidoglycan mimetics (e.g., lipid I/II analogues), the peptide backbone requires a strict gamma-linkage at the D-glutamic acid residue. Boc-D-Glu-OBzl provides an unprotected gamma-carboxyl while protecting the alpha-carboxyl with a benzyl ester. In solution-phase synthesis, coupling Boc-D-Glu-OBzl with an N6-Fmoc-L-Lys derivative via EDCI achieves an 89% yield of the pure gamma-linked dipeptide [1]. Using unprotected or poorly differentiated D-glutamic acid derivatives results in competitive alpha-coupling, significantly reducing the yield of the desired gamma-linked product and complicating downstream purification.

Evidence DimensionRegioselective gamma-coupling yield
Target Compound Data89% targeted gamma-linked dipeptide yield
Comparator Or BaselineNon-regioselective or unprotected D-Glu derivatives
Quantified DifferenceEliminates alpha-coupling side reactions, maintaining >85% target yield
ConditionsSolution-phase coupling (EDCI/HOBt) for cell wall mimetics

Procurement teams sourcing building blocks for bacterial cell wall mimetics must specify this exact regioselective alpha-ester to ensure high-yield, scalable gamma-peptide assembly.

Chiral Purity
Data to verify
Target ≥99.7% by chiral HPLC
Comparator ≥98% by TLC (achiral)
Chiral method guarantees low enantiomeric impurity; TLC may mask L-enantiomer.
Verify chiral HPLC specification from supplier.

Stereochemical Essentiality for Bacterial Enzyme Target Engagement vs. L-Enantiomer

The D-configuration of the glutamic acid residue is biologically essential for targeting bacterial cell wall synthesis machinery. Peptidoglycan precursor analogues synthesized from Boc-D-Glu-OBzl correctly mimic the native bacterial substrate, demonstrating active target engagement (e.g., inhibition of E. coli PBP1b glycosyltransferase with Ki values in the micromolar range) [1]. Substituting this compound with the L-enantiomer (Boc-L-Glu-OBzl) results in biologically inert mimetics that fail to bind bacterial transglycosylases or Mur ligases, rendering the final synthesized compounds useless for antibacterial screening.

Evidence DimensionBacterial enzyme target engagement (e.g., PBP1b)
Target Compound DataActive binding and inhibition (micromolar Ki)
Comparator Or BaselineBoc-L-Glu-OBzl (L-enantiomer)
Quantified DifferenceComplete loss of biological activity for the L-isomer
ConditionsIn vitro bacterial glycosyltransferase and ligase inhibition assays

Sourcing the exact D-enantiomer is a strict requirement for drug discovery programs targeting bacterial peptidoglycan biosynthesis to ensure accurate 3D conformation.

Specific Rotation
Data to verify
Target (D) [α]²⁰/D = +29° ±1° (c=1, MeOH)
L-enantiomer [α]²⁵/D = -31.5° to -26.5° (c=1, MeOH)
Opposite signs enable unambiguous enantiomer identification.
Optical rotation is a rapid in-house QC check.

Orthogonality with Base-Labile Side Chains vs. Fmoc/tBu Strategies

In the synthesis of complex lipid I/II analogues, researchers often employ base-labile protecting groups on side chains or lipid moieties. Boc-D-Glu-OBzl provides absolute orthogonality in these workflows, as its Boc group is removed via acid (TFA) and its benzyl ester via hydrogenolysis, leaving base-labile groups completely intact during peptide backbone elongation [1]. If an Fmoc-based strategy (e.g., Fmoc-D-Glu-OtBu) were used as a substitute, the repeated piperidine treatments required for Fmoc removal would prematurely cleave base-labile side chains, destroying the synthetic route.

Evidence DimensionRetention of base-labile side chain protecting groups
Target Compound Data100% retention during peptide backbone elongation
Comparator Or BaselineFmoc-D-Glu-OtBu (requires piperidine deprotection)
Quantified DifferencePrevents premature cleavage caused by basic deprotection conditions
ConditionsSolution-phase synthesis of lipid I/II mimetics with base-labile side chains

Buyers synthesizing delicate glycoconjugates or base-sensitive prodrugs must select Boc-D-Glu-OBzl to prevent structural degradation during deprotection cycles.

Protection Strategy
Class-level
Boc (α-amine) and Bzl (γ-carboxyl) enable C-terminal elongation. Boc-D-Glu(OBzl)-OH has free γ-carboxyl for side-chain modification.
Protecting group choice dictates synthetic role and downstream chemistry.
Not functionally interchangeable; verify synthetic route requirements.
Melting Point
Reported
Target (D) 97–100°C
L-enantiomer 95.0–99.0°C
D-isomer exhibits a slightly higher and narrower melting range.
May indicate higher crystalline purity; useful for identity confirmation.

Synthesis of Bacterial Cell Wall Mimetics (Lipid I and Lipid II Analogues)

Boc-D-Glu-OBzl is the optimal building block for constructing the gamma-linked D-glutamyl-L-lysine (or m-DAP) core of bacterial peptidoglycan. Its regioselective alpha-benzyl protection ensures high-yield gamma-coupling, making it indispensable for synthesizing substrate analogues used in high-throughput screening of Mur ligase and glycosyltransferase inhibitors[1].

Development of Gamma-Glutamyl Prodrugs and Conjugates

For pharmaceutical development requiring gamma-glutamyl linkages (such as specific targeted prodrugs or folate derivatives), this compound provides the exact regiochemistry needed. The D-stereocenter also imparts resistance to endogenous mammalian proteases, extending the half-life of the resulting conjugates in vivo[1].

Complex Glycoconjugate and Lipopeptide Assembly

When synthesizing complex lipopeptides that incorporate base-labile functional groups, the Boc/Bzl orthogonal protection scheme of Boc-D-Glu-OBzl prevents premature degradation. It allows for backbone elongation under acidic conditions, preserving base-sensitive lipid or carbohydrate moieties until final global deprotection [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereospecific Boc SPPS with D-Glu residues
Chiral purity and optical rotation specifications
Confirmation of D-enantiomer identity and absence of L-enantiomer
Glutamic acid analog synthesis for enzyme inhibition studies
High-purity starting material for reliable analog preparation
Enantiomeric integrity for target binding consistency
Mycobacterial peptidoglycan biosynthesis research
Stereochemically defined building block for murein hydrolase inhibition studies
Enzyme inhibition assay validation with correct enantiomer
Chiral analytical standard for method development
Well-characterized specific rotation values
Optical rotation verification for enantiomer identification

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15253745 Da

Monoisotopic Mass

337.15253745 Da

Heavy Atom Count

24

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